Guanidine Monohydrobromide

Catalog No.
S579830
CAS No.
19244-98-5
M.F
CH6BrN3
M. Wt
139.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine Monohydrobromide

CAS Number

19244-98-5

Product Name

Guanidine Monohydrobromide

IUPAC Name

guanidine;hydrobromide

Molecular Formula

CH6BrN3

Molecular Weight

139.98 g/mol

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

VQNVZLDDLJBKNS-UHFFFAOYSA-N

SMILES

C(=N)(N)N.Br

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N.Br

Protein and Enzyme Research

  • Protein unfolding and refolding: GMH can be used to study protein unfolding and refolding processes due to its ability to disrupt protein-protein and protein-solvent interactions. Studies have shown that GMH can induce protein unfolding at lower concentrations compared to other chaotropic agents, making it a valuable tool for investigating protein stability and dynamics.
  • Enzyme activity: GMH can modulate the activity of certain enzymes. For example, it has been shown to inhibit the activity of creatine kinase, an enzyme involved in energy metabolism []. This property makes GMH potentially useful in studies investigating enzyme function and regulation.

Cellular and Neuroscience Research

  • Cell culture: GMH can be used as a supplement in cell culture media to promote the growth of certain cell lines. It has been shown to be particularly effective for culturing primary neurons, which are sensitive to changes in their environment [].
  • Neuromodulation: GMH can act as a neuromodulator, influencing the activity of neurons in the nervous system. Studies have shown that GMH can modulate the activity of ion channels, which control the flow of ions across cell membranes and play a crucial role in neuronal communication []. This suggests that GMH could be a potential tool for investigating neurological disorders and developing new therapeutic strategies.

Other Research Applications

  • Antimicrobial properties: Some studies have shown that GMH possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. However, further research is needed to confirm these findings and explore the potential applications of GMH in this area.
  • Chemical synthesis: GMH can be used as a starting material for the synthesis of other guanidine derivatives, which are a class of molecules with diverse applications in various fields, including medicine and materials science.

Guanidine Monohydrobromide, also known as Guanidinium Bromide, is an organic compound with the chemical formula CH6BrN3\text{CH}_6\text{BrN}_3 and a molecular weight of approximately 139.98 g/mol. This compound appears as a white crystalline powder and has a melting point of around 191 °C. It is classified under guanidinium halides and is primarily used in various chemical and biological applications due to its unique properties, including its ability to form stable structures with other compounds through hydrogen bonding and van der Waals interactions .

, primarily involving the guanidinium cation. It can undergo protonation and deprotonation reactions, which are significant in biological systems where it exists predominantly as a guanidinium ion at physiological pH. The compound can also react with strong bases to yield free guanidine, which is an important intermediate in organic synthesis .

Key Reactions

  • Protonation/Deprotonation:
    Guanidine+H+Guanidinium+\text{Guanidine}+\text{H}^+\leftrightarrow \text{Guanidinium}^+
  • Formation of Guanidinium Salts:
    RNH2+GuanidineGuanidinium Salt\text{RNH}_2+\text{Guanidine}\rightarrow \text{Guanidinium Salt}

Guanidine Monohydrobromide exhibits notable biological activity, particularly as a protein denaturant. It disrupts hydrogen bonds within proteins, leading to the unfolding of their secondary and tertiary structures. This property is utilized in biochemical assays and protein studies, where it helps to analyze protein folding and stability. Additionally, it is found in urine as a normal product of protein metabolism, indicating its role in biological systems .

The synthesis of Guanidine Monohydrobromide can be achieved through several methods:

  • From Dicyandiamide: This involves reacting dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide.
  • Direct Reaction: Guanidine can be reacted with hydrobromic acid to form Guanidine Monohydrobromide directly.
  • Salt Formation: The compound can also be produced by neutralizing guanidine hydroxide or guanidine carbonate with hydrobromic acid .

Guanidine Monohydrobromide has diverse applications across various fields:

  • Biochemistry: Used as a denaturant for proteins in laboratory settings.
  • Material Science: Acts as a precursor for the synthesis of perovskite materials, enhancing their stability and performance in devices like solar cells and LEDs .
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

Studies have shown that Guanidine Monohydrobromide interacts with various biomolecules through hydrogen bonding and ionic interactions. Its chaotropic properties allow it to disrupt water structure around proteins, facilitating denaturation processes. Additionally, it has been observed to interact with human serum proteins, forming stable complexes that may influence biological activity .

Several compounds share similarities with Guanidine Monohydrobromide in terms of structure and function. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
GuanidineCH₅N₃Strong base; exists primarily as guanidinium ions
Guanidine HydrochlorideCH₅ClN₃Commonly used for denaturation; similar properties
Guanidine ThiocyanateCH₅N₃SKnown for its denaturing effects; different anion
ArginineC₆H₁₄N₄O₂An amino acid; involved in protein synthesis

Guanidine Monohydrobromide is particularly unique due to its specific bromide ion interaction, which enhances its stability and solubility compared to other guanidinium salts. Its application in material science further distinguishes it from similar compounds.

Related CAS

113-00-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19244-98-5

General Manufacturing Information

Guanidine, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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